Product packaging for Brevinin-2-OA6(Cat. No.:)

Brevinin-2-OA6

Cat. No.: B1577761
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-OA6 is a synthetic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is derived from the skin secretions of odorous frogs (Odorrana andersonii) . This linear, cationic peptide exhibits broad-spectrum antimicrobial activity. It is active against a panel of microorganisms including the Gram-negative bacterium E. coli , the Gram-positive bacterium S. aureus , and the fungal pathogen C. albicans , with Minimum Inhibitory Concentration (MIC) values in the range of 11 to 22 µM . It also shows activity against B. pyocyaneus with a MIC of 44.8 µM . Like other members of its family, this compound is believed to exert its biological activity through interaction with microbial membranes . Its cationic nature facilitates initial electrostatic attraction to the anionic surfaces of bacterial membranes. Subsequently, the peptide can adopt an amphipathic α-helical structure in membrane-mimetic environments, leading to disruption of the phospholipid bilayer and ultimately cell death, potentially through "carpet-like" or pore-forming mechanisms . The Brevinin-2 family is noted for having generally weaker hemolytic activity compared to the Brevinin-1 family, making it a promising scaffold for research into new anti-infective agents . Studies on related Brevinin-2 peptides have also revealed additional research value, such as immunomodulatory properties and wound-healing activity, highlighting the multifunctional nature of this peptide family . This product is supplied as a lyophilized powder with a purity of >95% (by HPLC). It is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. For in vitro research use only.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVLATVKNLLIGTGDGAAQSVLKTLSCKLSNDC

Origin of Product

United States

Brevinin 2 Oa6: Origin, Structural Context, and Biosynthesis Research

Discovery and Isolation of Brevinin-2-OA6 within the Brevinin-2 (B1175259) Family from Amphibian Sources

The Brevinin-2 peptide family was first discovered in 1992 in the skin of the Japanese frog, Rana brevipoda porsa. nih.govnih.gov Since then, numerous members of this family have been isolated from the skin secretions of various frog species, particularly from the Ranidae family. nih.govresearchgate.net These peptides are a key component of the frog's innate immune system. nih.govnih.gov The nomenclature of these peptides often points to their source organism; for example, peptides from Odorrana grahami are designated with "OG" and those from Odorrana ishikawae with "IS". nih.govuniprot.org

While this compound is confirmed to be of amphibian origin, the specific species from which it was first isolated is not explicitly detailed in available scientific papers. karishmakaushiklab.com The "OA" designation strongly suggests it originates from a frog belonging to the Odorrana genus, such as Odorrana anlungensis, but this remains unconfirmed.

What is known is that this compound has been identified as an active antifungal agent. Research has documented its efficacy against the pathogenic yeast Candida albicans, exhibiting a Minimum Inhibitory Concentration (MIC) in the range of 4 to 11.2 μg/ml. nih.govasm.org This places it within the broader category of Brevinin-2 peptides recognized for their potent antimicrobial properties. karishmakaushiklab.comresearchgate.net

Genetic Basis of this compound Production: Gene Cloning and Expression Studies

Detailed research into the genetic foundation of this compound is not available in the current body of scientific literature. There are no specific studies on the cloning of the gene or cDNA that encodes the this compound precursor.

However, studies on other members of the Brevinin-2 family, such as Brevinin-2ISa/b/c from Odorrana ishikawae and a novel peptide from Odorrana grahami, provide a general framework for their biosynthesis. nih.govnih.gov Typically, these peptides are encoded by genes that translate into a precursor protein. nih.gov This precursor is composed of a signal peptide, an acidic spacer domain, and the mature antimicrobial peptide at the C-terminus. nih.govmdpi.com The mature peptide is later cleaved from the precursor at a specific processing site. nih.gov Without specific cloning and expression studies for this compound, its precise biosynthetic pathway can only be inferred from these closely related peptides.

Comparative Analysis of Primary Sequences of this compound with Other Brevinin-2 Peptides

A comparative analysis of the primary amino acid sequence of this compound is not possible, as its sequence has not been published in the reviewed scientific literature.

In general, peptides in the Brevinin-2 family are characterized by being cationic, amphipathic, and typically composed of 33 to 34 amino acid residues. nih.gov A hallmark feature of many Brevinin-2 peptides is a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," which is formed by a disulfide bridge. researchgate.netmdpi.com While there is significant diversity in the amino acid sequences across the family, a few residues are often conserved. nih.govmednexus.org For a definitive comparative analysis, the primary sequence of this compound would be required.

The table below includes the primary sequences of several representative Brevinin-2 peptides to illustrate the typical structure and diversity within the family.

Peptide NameSource OrganismPrimary Amino Acid SequenceLength
Brevinin-2 Rana brevipoda porsaGLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC33
Brevinin-2Eg Rana esculentaGIMDTLKNLAKTAGKGALQSLLNHASCKLSGQC33
Brevinin-2ISb Odorrana ishikawaeSFLTTFKDLAIKAAKSAGQSVLSTLSCKLSNTC33
Brevinin-2PRa Rana piricaGLLDSFKGFAKTAGKGVLQSLLSTASCKLSKTC33

Mechanistic Investigations of Biological Activities of Brevinin 2 Oa6

Elucidation of Antimicrobial Mechanisms at the Cellular and Subcellular Levels

The antimicrobial efficacy of Brevinin-2-OA6, like other members of the brevinin family, is primarily attributed to its interactions at the cellular and subcellular levels of pathogenic organisms. The principal mechanism involves the perturbation and disruption of the microbial cell membrane, although the potential for interference with intracellular processes cannot be entirely discounted.

The cationic and amphipathic nature of brevinin peptides is fundamental to their antimicrobial action, facilitating an initial electrostatic attraction to the negatively charged components of microbial membranes. mdpi.com This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death. nih.govimrpress.compolito.it The dynamics of this process are a subject of detailed investigation, with several models proposed to explain the precise structural changes induced in the membrane.

The disruption of the microbial membrane by antimicrobial peptides (AMPs) like this compound is generally understood to occur through one of several proposed models. While the exact mechanism for this compound has not been definitively elucidated, the behavior of other brevinins and AMPs suggests it likely follows one of these pathways. mdpi.com

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like structure. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating an aqueous channel or pore. rug.nlresearchgate.net This pore allows for the unregulated passage of water and ions, disrupting the electrochemical gradients essential for cell survival.

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane. However, in this configuration, the peptides induce the lipid monolayers to bend continuously through the pore, such that the head groups of the lipids line the pore along with the peptides. researchgate.netmdpi.com This creates a "wormhole" structure that is inherently less stable and can lead to more significant membrane disruption.

Carpet Model: In the carpet model, the peptides first accumulate on the surface of the microbial membrane, forming a layer that resembles a carpet. researchgate.net Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer without forming discrete pores. rug.nl

Table 1: Comparison of Pore Formation Models

ModelPeptide OrientationMembrane InvolvementResulting Structure
Barrel-StavePerpendicular insertion, forms staves of a barrelLipid bilayer remains relatively intact around the poreStable, well-defined aqueous channel
ToroidalPerpendicular insertion, associated with lipid head groupsLipid monolayers curve inward to line the poreLess stable "wormhole" or toroidal pore
CarpetParallel orientation on the membrane surfaceMembrane is solubilized into micellesComplete membrane disruption, no stable pores

A critical feature of many antimicrobial peptides, including those in the brevinin family, is their selective toxicity toward microbial cells over host cells. mdpi.com This specificity is largely attributed to fundamental differences in the composition and charge of their respective outer membranes.

Microbial membranes, particularly those of bacteria, are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. This negative charge facilitates the initial electrostatic attraction of the cationic this compound peptide. nih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a membrane that is electrically neutral or has a much lower negative charge. nih.gov This difference in surface charge is a primary determinant of selective binding.

Furthermore, the presence of cholesterol in mammalian membranes contributes to a more tightly packed and ordered lipid bilayer, which can hinder peptide insertion and subsequent disruption. biorxiv.org Microbial membranes lack cholesterol, making them more fluid and susceptible to peptide-induced permeabilization. Brevinin-2 (B1175259) family peptides generally exhibit lower hemolytic activity (the lysis of red blood cells) compared to other peptide families like Brevinin-1, which underscores their enhanced specificity for microbial targets. nih.govresearchgate.net

Table 2: Factors Influencing Peptide Specificity

FeatureMicrobial Cell MembranesHost (Mammalian) Cell Membranes
Net Surface Charge Anionic (Negative)Zwitterionic (Neutral)
Key Phospholipids Phosphatidylglycerol, CardiolipinPhosphatidylcholine, Sphingomyelin
Sterol Content Generally absent (e.g., cholesterol)Rich in cholesterol
Peptide Interaction Strong electrostatic attraction and insertionWeak interaction, hindered insertion

While membrane disruption is the most widely accepted and studied mechanism for the Brevinin-2 family, some antimicrobial peptides are known to translocate across the cell membrane without causing immediate lysis. mdpi.commdpi.com Once inside the cell, these peptides can interfere with essential biochemical pathways, representing a secondary or alternative mode of action. mdpi.comfrontiersin.org There is currently no direct evidence to suggest that this compound specifically employs these intracellular mechanisms, but they remain a theoretical possibility based on the activities of other AMPs.

Several non-lytic antimicrobial peptides have been shown to exert their effects by binding to nucleic acids. mdpi.comresearchgate.net For instance, the peptide buforin II can cross the bacterial membrane and bind to both DNA and RNA, thereby inhibiting cellular replication and transcription processes. mdpi.commdpi.com Antibiotics like quinolones and rifampicin (B610482) are well-known inhibitors of DNA gyrase and RNA polymerase, respectively, demonstrating that nucleic acid synthesis is a viable target for antimicrobial agents. However, research has not yet demonstrated that this compound or its close analogs interact directly with or inhibit the synthesis of microbial DNA or RNA.

Another potential intracellular target for antimicrobial peptides is the machinery of protein synthesis. researchgate.net The process of translating mRNA into proteins at the ribosome is a fundamental cellular activity that, if inhibited, is lethal to the cell. elifesciences.orgirapa.org Some peptides, such as the proline-rich pyrrhocoricin, are known to enter bacterial cells and inhibit protein synthesis. mdpi.com This mechanism involves interference with ribosomal function or the inhibition of chaperone proteins responsible for correct protein folding. researchgate.net At present, there are no specific studies indicating that this compound functions through the disruption of protein synthesis or chaperone activity. The primary mechanism of action remains attributed to membrane permeabilization.

Intracellular Target Modulation and Biochemical Pathway Interference

Alterations in Mitochondrial and Plasma Membrane Potential

The biological activity of Brevinin-2 peptides, including this compound, is often linked to their ability to interact with and disrupt cellular membranes. This interaction can lead to significant alterations in both the mitochondrial and plasma membrane potentials, which are crucial for normal cellular function.

Research on related Brevinin peptides, such as Brevinin-2R, has demonstrated a clear impact on mitochondrial membrane potential (ΔΨm). nih.gov Treatment with Brevinin-2R has been observed to cause a decrease in ΔΨm. nih.gov This disruption of the mitochondrial membrane potential is a key event in some forms of cell death. nih.gov The primary mechanism of action for many antimicrobial peptides is the modification of membrane properties, particularly permeability. nih.govdiva-portal.org The cationic nature of these peptides facilitates their interaction with the negatively charged phospholipids present in bacterial and cancer cell membranes. diva-portal.org

The disruption of the plasma membrane is a hallmark of many antimicrobial peptides. imrpress.com Cationic peptides are drawn to the anionic lipids in prokaryotic membranes, leading to permeabilization and cell death. imrpress.com This interaction can depolarize the membrane, a process that can be measured using voltage-sensitive dyes. frontiersin.org While direct studies on this compound's effect on plasma membrane potential are not detailed in the provided results, the general mechanism of the Brevinin-2 family suggests it would also induce membrane depolarization. imrpress.comnih.gov

The alteration of membrane potential is a critical aspect of the antimicrobial and anticancer activities of the Brevinin family of peptides.

Lysosomal Damage and Cathepsin Leakage

In addition to their effects on the plasma and mitochondrial membranes, some Brevinin peptides have been shown to interact with the lysosomal compartment. Research on Brevinin-2R has revealed that it can initiate lysosomal damage, leading to the leakage of cathepsins into the cytosol. nih.gov This leakage of potent degradative enzymes can contribute significantly to cellular damage and subsequent cell death. nih.gov

Lysosomes are critical for cellular homeostasis, and their membrane integrity is vital. frontiersin.orgnih.gov Damage to the lysosomal membrane can be triggered by various factors, leading to the release of its contents. frontiersin.orgnih.govnih.gov The cell has defense mechanisms to respond to lysosomal damage, either by repairing the membrane or by removing the damaged organelle through a process called lysophagy. elifesciences.orgnih.gov However, extensive damage can overwhelm these systems. The leakage of cathepsins from damaged lysosomes is a known trigger for apoptotic cell death. nih.gov

While direct evidence for this compound causing lysosomal damage and cathepsin leakage is not available in the search results, the documented activity of Brevinin-2R suggests that this may be a mechanism shared by other members of the Brevinin-2 family. nih.gov

Research into Immunomodulatory and Anti-inflammatory Mechanisms

Brevinin-2 peptides have been shown to possess not only antimicrobial properties but also significant immunomodulatory and anti-inflammatory effects. frontiersin.org

Activation of Host Innate Immune Signaling Pathways (e.g., DAF-2/DAF-16 in C. elegans, p38 Mitogen-Activated Protein Kinase)

Studies using the model organism Caenorhabditis elegans have demonstrated that peptides from the Brevinin-2 family can activate the host's innate immune system. mdpi.com Specifically, certain Brevinin-2 peptides have been shown to play an active role in the DAF-2/DAF-16 signaling pathway. mdpi.com This pathway is a key regulator of longevity and immunity in C. elegans. nih.govnih.gov Activation of this pathway by Brevinin-2 peptides can lead to the upregulation of antimicrobial genes, such as lys-7, enhancing the host's ability to combat infections like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commednexus.orgresearchgate.net For instance, Brevinin-2-OA3 was shown to significantly up-regulate the mRNA and protein levels of lys-7 in the DAF-2/DAF-16 pathway. mdpi.com

Another critical signaling pathway involved in the immune response is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govplos.org The p38 MAPK pathway is an evolutionarily conserved module that plays a role in the immune response to bacterial infections in both nematodes and mammals. nih.gov Research on other antimicrobial peptides has shown that activation of the p38 MAPK pathway is crucial for inducing the production of defensins, which are key components of the innate immune response. plos.orgnih.gov A novel peptide, brevinin-2MP, was found to suppress the activation of the MAPK/NF-κB signaling cascades induced by lipopolysaccharide (LPS) in RAW 264.7 cells. frontiersin.orgnih.govnih.gov Specifically, brevinin-2MP reduced the levels of phosphorylated p38. frontiersin.org

Modulation of Cytokine Production and Release from Immune Cells

Brevinin peptides can modulate the production and release of various cytokines from immune cells, thereby influencing the inflammatory response.

Several studies have shown that Brevinin-2 peptides can inhibit the production of pro-inflammatory cytokines. For example, a novel brevinin-2 peptide, brevinin-2MP, was found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in RAW 264.7 macrophage cells. frontiersin.orgnih.govnih.gov Similarly, Brevinin-1GHd was also shown to suppress the release of TNF-α, NO, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. nih.gov In contrast, some studies on Brevinin-2R have shown that it can increase the expression of pro-inflammatory cytokines like IL-1β and IL-6 in human liver carcinoma (HepG2) cells in a dose-dependent manner. medilam.ac.ir

Table 1: Effect of Brevinin Peptides on Pro-inflammatory Cytokine Production

Peptide Cytokine Effect Cell Line Reference
Brevinin-2MP TNF-α Inhibition RAW 264.7 frontiersin.orgnih.govnih.gov
Brevinin-2MP IL-6 Inhibition RAW 264.7 frontiersin.orgnih.govnih.gov
Brevinin-2MP MCP-1 Inhibition RAW 264.7 frontiersin.orgnih.govnih.gov
Brevinin-1GHd TNF-α Inhibition RAW 264.7 nih.gov
Brevinin-1GHd IL-6 Inhibition RAW 264.7 nih.gov
Brevinin-2R IL-1β Increase HepG2 medilam.ac.ir

In addition to suppressing pro-inflammatory cytokines, some Brevinin peptides can induce the production of anti-inflammatory cytokines. A study on B2RP-ERa, a synthetic analog of a Brevinin peptide, demonstrated that it provoked the release of anti-inflammatory cytokines, including transforming growth factor-beta (TGF-β), interleukin-4 (IL-4), and interleukin-10 (IL-10) from peripheral blood mononuclear cells (PBMCs). nih.gov This suggests that certain Brevinin peptides can shift the immune response towards an anti-inflammatory profile.

Table 2: Effect of a Brevinin Analog on Anti-inflammatory Cytokine Production

Peptide Cytokine Effect Cell Source Reference
B2RP-ERa TGF-β Induction PBMCs nih.gov
B2RP-ERa IL-4 Induction PBMCs nih.gov
Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, MCP-1)

Interaction with Bacterial Virulence Factors

The interaction of this compound with bacterial virulence factors is an area of active investigation. While specific studies on this compound's direct interactions are limited, research on related brevinin-2 peptides provides insights into potential mechanisms. For instance, Brevinin-2ISb has been shown to suppress the expression of staphylococcal enterotoxin genes and other virulence factors in Methicillin-resistant Staphylococcus aureus (MRSA). mednexus.org This suggests that brevinin peptides can interfere with bacterial quorum sensing and the production of toxins and other molecules that contribute to pathogenicity. mednexus.org The overarching mechanism for many antimicrobial peptides involves disrupting the bacterial cell membrane, which can indirectly affect the expression and function of virulence factors. imrpress.com Furthermore, some bacterial pathogens have evolved mechanisms to evade the host immune response, such as modifying their cell surface to reduce detection. frontiersin.org The ability of peptides like this compound to interact with and disrupt these bacterial defenses is a key aspect of their antimicrobial action.

Mechanisms Underlying Anti-Biofilm Activity

The formation of biofilms is a significant virulence mechanism for many bacteria, providing resistance to antibiotics and the host immune system. chiet.edu.eg Antimicrobial peptides, including those in the brevinin family, are being explored for their anti-biofilm properties. The primary mechanism of action is often the disruption of the biofilm structure. For example, a related peptide, Brevinin-2GUb, was found to inhibit the formation of biofilms by S. aureus, MRSA, and E. coli at high concentrations. nih.govmdpi.com The anti-biofilm activity of AMPs can involve several strategies, including inhibiting the initial attachment of bacteria to surfaces, disrupting the extracellular polymeric substance (EPS) matrix that holds the biofilm together, and killing the bacteria within the biofilm. biorxiv.orgscholars.direct The cationic nature of these peptides facilitates their interaction with the negatively charged components of the biofilm matrix. scholars.direct

Exploration of Anticancer Mechanisms in Vitro

Several brevinin peptides have demonstrated anticancer activity in laboratory settings. frontiersin.org The proposed mechanism for their anticancer effect is similar to their antimicrobial action, involving the disruption of cell membranes. diva-portal.org Cancer cell membranes often have a higher negative charge compared to normal cells, which makes them more susceptible to the electrostatic attraction of cationic peptides like brevinins. diva-portal.orgbio-integration.org This interaction can lead to membrane permeabilization and cell death. bio-integration.org Studies on Brevinin-2R, a related peptide, have shown that it can induce apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov This process was associated with an increase in the activity of caspase-3/7, key enzymes in the apoptotic pathway. researchgate.net Furthermore, Brevinin-2R was observed to decrease the mitochondrial membrane potential, suggesting that it may target mitochondria, the cell's powerhouses, to trigger cell death. diva-portal.orgnih.gov

Investigation of Insulin-Releasing Activity Pathways

Certain brevinin-2 peptides have been found to stimulate the release of insulin (B600854), suggesting potential applications in the treatment of type 2 diabetes. frontiersin.orgresearchgate.net For instance, Brevinin-2GUb and a brevinin-2-related peptide (B2RP) have been shown to significantly promote insulin secretion from pancreatic beta-cells in vitro without causing cell damage. frontiersin.orgnih.govnih.gov The mechanism is thought to involve the interaction of the peptide with the beta-cell membrane, leading to depolarization and the influx of calcium ions, which is a key trigger for insulin exocytosis. A synthetic analogue of B2RP with increased cationicity demonstrated enhanced insulin-releasing potency. nih.gov This highlights the importance of the peptide's charge and structure in this biological activity.

Research into Antiviral Mechanisms

The antiviral properties of brevinin peptides are also an area of interest. A carboxamidomethylated derivative of Brevinin-1 has shown activity against Herpes Simplex Virus (HSV-1 and HSV-2). diva-portal.orgnih.gov Another brevinin-2-related peptide has demonstrated moderate inhibitory activity against HIV in vitro. uniprot.org The primary proposed antiviral mechanism for many antimicrobial peptides is the direct interaction with and disruption of the viral envelope, which is a lipid membrane surrounding the virus. frontiersin.org This can prevent the virus from entering and infecting host cells. frontiersin.org Additionally, some AMPs can aggregate viral particles, further hindering their ability to infect cells. frontiersin.org Another potential mechanism is the ability of these peptides to bind to viral genetic material, such as DNA or RNA, interfering with viral replication. nih.gov The antiviral mechanisms of probiotics, which can also produce antimicrobial peptides, involve both direct interaction with viruses and modulation of the host's immune system. biotechstudies.org

Peptide Engineering and Rational Design Strategies for Brevinin 2 Oa6 Research

Structure-Activity Relationship (SAR) Studies Through Amino Acid Substitutions

The antimicrobial activity of Brevinin-2 (B1175259) peptides is intrinsically linked to their net positive charge (cationicity) and the distribution of hydrophobic residues. A proper balance between these two properties is crucial for potent antimicrobial action and for selectivity between bacterial and host cells.

Cationicity: An increase in the net positive charge generally enhances the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane, which is a prerequisite for antimicrobial action. nih.gov However, an excessively high positive charge can lead to increased hemolytic activity, a measure of toxicity towards red blood cells. nih.gov For example, in studies on Brevinin-2GUb analogues, increasing the net positive charge by substituting neutral or negatively charged amino acids with lysine (B10760008) residues significantly improved activity against both Gram-negative bacteria and clinical isolates. nih.govmdpi.comnih.gov The analogue t-Brevinin-2GUb-6K, with a +6 charge, demonstrated drastically improved bactericidal capacity compared to the parent peptide. nih.govnih.govresearchgate.net

Hydrophobicity: This property influences the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. researchgate.net While essential for antimicrobial function, high hydrophobicity is often correlated with increased cytotoxicity towards mammalian cells, as it can lead to non-specific membrane disruption. nih.gov The modification of a Brevinin-2CE analogue, which increased both cationicity and hydrophobicity, did not improve antibacterial activity but did increase hemolytic activity. nih.gov This highlights the delicate balance required; an optimal level of hydrophobicity is needed to maximize antimicrobial potency while minimizing host cell toxicity.

Table 1: Effect of Cationicity and Hydrophobicity Changes on Brevinin-2GUb Analogue Activity

Peptide Net Charge Mean Hydrophobicity (H) Antimicrobial Activity (vs. E. coli) Hemolytic Activity
Brevinin-2GUb +3 0.463 Modest Low
tB2U-K +4 0.443 Improved Low
tB2U-6K +6 0.419 Drastically Improved Low

Data derived from studies on Brevinin-2GUb and its analogues. nih.govmdpi.comnih.govresearchgate.net

The substitution of individual amino acids at specific positions can have a profound impact on the peptide's structure, activity, and selectivity.

In studies on Brevinin-2GHk, a proline substitution at position 14 was shown to disrupt the formation of the α-helical structure, leading to a loss of antimicrobial activity. researchgate.netmdpi.com This indicates that this position is critical for adopting the correct conformation needed for membrane interaction. mdpi.com Further substitutions at this same position with alanine, lysine, or arginine also influenced the peptide's membrane-disrupting potency against both bacterial and mammalian cells. researchgate.netmdpi.com

Similarly, replacing leucine (B10760876) with lysine can increase cationicity and enhance antimicrobial effects. nih.gov Conversely, other substitutions can be used to decrease toxicity. For instance, replacing specific hydrophobic residues has been shown in some Brevinin-2-related peptides to reduce hemolytic activity while retaining significant antimicrobial potency against pathogens like Acinetobacter baumannii. nih.gov These findings demonstrate that targeted amino acid substitutions are a powerful tool for fine-tuning the biological profile of Brevinin-2 peptides.

Impact of Cationicity and Hydrophobicity Modifications

Truncation and Analogue Design Approaches

Truncation, the shortening of the peptide chain, is a common strategy in peptide design to identify the minimal active domain, reduce production costs, and potentially improve the therapeutic index. nih.gov

Both the N- and C-termini of Brevinin-2 peptides are viable targets for modification. Studies have shown that the N-terminal region of Brevinin-2 peptides is largely responsible for their antimicrobial activity. researchgate.netmdpi.com

A common C-terminal modification is amidation, which neutralizes the negative charge of the C-terminal carboxyl group. This modification often improves antimicrobial activity and enhances peptide stability. mdpi.com For instance, the creation of a truncated and amidated analogue of Brevinin-2GUb was a key step in subsequent SAR studies. mdpi.com

A defining feature of many amphibian antimicrobial peptides, including the Brevinin family, is the "Rana box," a highly conserved cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.comnih.gov

While this motif is often crucial for the activity of Brevinin-1 peptides, its role in the Brevinin-2 family appears to be different. mdpi.com Multiple studies on various Brevinin-2 peptides, including Brevinin-2GUb, Brevinin-2GHk, and Brevinin-2CE, have shown that the Rana box is not essential for antimicrobial activity. researchgate.netmdpi.comnih.gov In fact, its removal can lead to enhanced bactericidal effects and improved selectivity, characterized by a decrease in hemolytic activity. mdpi.comnih.gov It is speculated that the bulky cyclic structure may hinder the peptide's diffusion across the bacterial cell wall to reach its target membrane. mdpi.com

Table 2: Comparison of Activity Before and After Rana Box Removal in Brevinin Peptides

Peptide Feature Activity against S. aureus (MIC, µM) Hemolytic Activity (HC50, µM)
Brevinin-2CE Full-length (with Rana box) Potent ~25-130
B2CE-N26V5K Truncated (Rana box removed) Potent >130 (Lower)
Brevinin-2GHk Full-length (with Rana box) Modest Higher
BR2GK(1-25)a Truncated (Rana box removed) Significantly Improved Lower

Data derived from studies on Brevinin-2CE and Brevinin-2GHk. researchgate.netnih.govmdpi.com

N-terminal and C-terminal Modifications

Development of D-Enantiomeric Peptides

A significant challenge for the clinical development of peptide-based therapeutics is their susceptibility to degradation by host proteases. A powerful strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomeric counterparts. researchgate.net

Since proteases are stereospecific, they typically cannot recognize or cleave peptide bonds involving D-amino acids, leading to a dramatic increase in the peptide's stability and biological half-life. The mechanism of action for many AMPs involves direct interaction with and disruption of the lipid bilayer of cell membranes, a process that is not dependent on chiral interactions with specific protein receptors. nih.gov Therefore, a D-enantiomer is expected to retain comparable antimicrobial activity to its native L-form. researchgate.net

While specific research on a full D-enantiomer of Brevinin-2-OA6 is not available, studies on other Brevinin family members, such as Brevinin-2R, have explored the incorporation of D-amino acids. A diastereomer of Brevinin-2R containing D-amino acid substitutions demonstrated significantly enhanced stability against proteolytic degradation by trypsin compared to the native L-peptide. This approach, which combines the antimicrobial potency of the Brevinin-2 scaffold with the stability conferred by D-amino acids, represents a promising avenue for developing therapeutically viable drug candidates. researchgate.net

Computational Design and Modeling for Predictive Optimization

There are no specific computational design or modeling studies published for this compound. However, computational approaches are increasingly being used in the rational design and optimization of antimicrobial peptides. nih.govupf.eduenvironcj.inmdpi.com

Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into how a peptide's structure relates to its biological activity. nih.govresearchgate.netbiorxiv.org These tools can be used to:

Predict Secondary Structure: Understanding the α-helical content and amphipathicity of this compound is crucial, as these features are often linked to antimicrobial potency. researchgate.net

Model Peptide-Membrane Interactions: Simulations can visualize how the peptide interacts with and disrupts bacterial membranes, guiding modifications to enhance this activity.

Optimize Amino Acid Sequence: In silico mutagenesis can predict the effect of specific amino acid substitutions on the peptide's activity and selectivity, allowing for the design of more potent and less toxic analogs. upf.edu For example, a study on Brevinin-2GUb showed that increasing the net positive charge and optimizing the hydrophobic face through amino acid substitutions drastically improved its activity against Gram-negative bacteria. researchgate.netnih.govnih.gov

Screen for Potential Modifications: Computational tools can rapidly screen large libraries of potential modifications (e.g., different fatty acids or linkers for nanoparticle conjugation) to identify the most promising candidates for experimental validation. upf.edu

By leveraging these computational strategies, researchers can accelerate the development of optimized this compound analogs with improved therapeutic profiles, even in the absence of extensive initial experimental data.

Advanced Research Methodologies and Preclinical Model Systems for Brevinin 2 Oa6 Studies

In Vitro Experimental Systems

A comprehensive in vitro evaluation is the foundational step in characterizing the biological activity of Brevinin-2-OA6.

Minimal Inhibitory Concentration (MIC) and Time-Kill Kinetics Assays

To determine the antimicrobial potency of this compound, Minimal Inhibitory Concentration (MIC) assays would be performed. This standardized method identifies the lowest concentration of the peptide that visibly inhibits the growth of a specific microorganism. mjima.org

Following the determination of the MIC, time-kill kinetics assays would elucidate the bactericidal or bacteriostatic nature of this compound. These assays measure the rate at which the peptide kills a bacterial population over time at various concentrations, typically multiples of the MIC. mdpi.com This provides crucial information on the speed and efficiency of its antimicrobial action.

Table 1: Representative Minimal Inhibitory Concentration (MIC) Data for Brevinin-2 (B1175259) Family Peptides

Peptide/AnalogEscherichia coli (μM)Staphylococcus aureus (μM)Candida albicans (μM)
Brevinin-2 related peptide (B2RP)612.56
[Lys4]B2RP1.5-312.56
Brevinin-2PRa6-12ActiveNot Reported

Note: This table presents data for related Brevinin-2 peptides to illustrate typical findings from MIC assays, as specific data for this compound is not currently available. nih.govnih.gov

Membrane Integrity Assays (e.g., SYTOX Green)

A primary mechanism of action for many antimicrobial peptides is the disruption of the bacterial cell membrane. Membrane integrity assays, such as the SYTOX Green assay, are employed to investigate this. SYTOX Green is a fluorescent dye that cannot penetrate the membrane of live cells. thermofisher.comthermofisher.com However, if this compound compromises the bacterial membrane, the dye can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal, which can be quantified to assess the extent of membrane damage. nih.gov

Biofilm Formation and Eradication Assays

Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. emerypharma.com Assays to evaluate the efficacy of this compound against biofilms are therefore critical. These include:

Minimum Biofilm Inhibitory Concentration (MBIC): Determines the lowest concentration of the peptide required to prevent the formation of a biofilm.

Minimum Biofilm Eradication Concentration (MBEC): Assesses the lowest concentration needed to eliminate a pre-formed, mature biofilm. emerypharma.com

Cell Migration and Proliferation Assays (for wound healing and anticancer)

Beyond its antimicrobial properties, this compound may possess other therapeutic potentials.

Wound Healing: The in vitro scratch assay is a common method to assess the effect of a compound on cell migration, a key process in wound healing. 4dcell.comnih.gov A "wound" is created in a confluent monolayer of cells, such as human skin fibroblasts, and the rate of closure in the presence of this compound is monitored. nih.gov

Anticancer: Anti-proliferative assays, like the MTT assay, are used to determine the cytotoxic effects of this compound on various cancer cell lines. researchgate.net This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.

Table 2: Illustrative Data on Wound Healing and Anti-proliferative Activity of Brevinin-2 Analogs

PeptideAssayCell LineFinding
Brevinin-2PNScratch AssayHuman Skin FibroblastsAccelerated wound healing and stimulated growth factor expression. nih.gov
Brevinin-2TaIn vivo wound modelN/APromoted wound closure and reduced inflammation in infected wounds. oncotarget.comfrontiersin.org
Brevinin-1RL1Flow CytometryHCT116 & A549Induced apoptosis and necrosis of tumor cells. mdpi.com

Note: This table shows findings for other Brevinin peptides to exemplify the types of results obtained from these assays. nih.govoncotarget.comfrontiersin.orgmdpi.com

Flow Cytometry and Scanning Electron Microscopy (SEM) for Cellular Analysis

These techniques provide detailed insights into the cellular effects of this compound.

Flow Cytometry: This powerful technique can be used for a multitude of cellular analyses, including quantifying membrane permeabilization, analyzing the cell cycle in cancer cells to see if the peptide induces cell cycle arrest, and detecting markers of apoptosis (programmed cell death). frontiersin.orgnih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of bacterial cells. This allows for the direct visualization of morphological changes, such as pore formation, blebbing, or complete lysis, induced by this compound. nih.govresearchgate.net

Cytokine Release Assays

To understand the immunomodulatory properties of this compound, cytokine release assays are performed. These assays measure the release of signaling molecules (cytokines) from immune cells, such as peripheral blood mononuclear cells (PBMCs), in response to the peptide. creative-proteomics.comproimmune.com This can indicate whether this compound has pro-inflammatory or anti-inflammatory effects, which is crucial for its potential therapeutic applications. medilam.ac.irnih.gov

In Vivo Non-Human Preclinical Models

A variety of in vivo models have been instrumental in assessing the multifaceted biological activities of this compound and its related peptides.

Caenorhabditis elegans Infection Models (e.g., against MRSA)

The nematode Caenorhabditis elegans has emerged as a valuable host model for studying bacterial infections and the efficacy of antimicrobial agents. nih.gov In the context of Brevinin-2 family peptides, C. elegans has been utilized to investigate their therapeutic effects against methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgmdpi.com

Studies have demonstrated that peptides from the Brevinin-2 family can significantly prolong the survival of MRSA-infected C. elegans. mdpi.com For instance, research on Brevinin-2ISb, a related peptide, showed that it could enhance the survival rate of infected worms to nearly 80% after 96 hours of treatment. mdpi.combiomedres.us This protective effect is attributed not only to the direct antimicrobial activity against MRSA but also to the modulation of the host's innate immune response. mednexus.orgbiomedres.us Specifically, these peptides have been shown to activate the DAF-2/DAF-16 signaling pathway in C. elegans, a key regulator of immunity and longevity. mednexus.orgmdpi.com This activation leads to the upregulation of downstream antimicrobial genes, such as lys-7, thereby bolstering the nematode's defense against the pathogen. mednexus.orgmdpi.com

The use of C. elegans provides a powerful platform for screening new anti-infective peptides and for dissecting the complex interplay between the antimicrobial agent, the pathogen, and the host's immune system. mdpi.comresearchgate.net

Table 1: Effects of Brevinin-2 Family Peptides in C. elegans MRSA Infection Model

Peptide Key Findings Reference
Brevinin-2 Significantly increased the survival rate of MRSA-infected nematodes. mdpi.com
Brevinin-2-OA3 Increased the survival rate of infected worms by nearly 4.2-fold after 96 hours. mdpi.com
Brevinin-2ISb Enhanced survival rate to nearly 80% after 96 hours; activated the DAF-2/DAF-16 immune pathway. mednexus.orgmdpi.combiomedres.us

Murine Models of Infection (e.g., Cutaneous Leishmaniasis)

Murine models are fundamental in preclinical research for infectious diseases, including cutaneous leishmaniasis. nih.gov These models, often utilizing BALB/c mice, are crucial for evaluating the in vivo efficacy of potential therapeutic compounds against Leishmania parasites. mdpi.comfrontiersin.org While specific studies on this compound in this context are not detailed in the provided results, the methodology is well-established for testing novel treatments. The typical experimental setup involves infecting mice with Leishmania species, such as Leishmania amazonensis, and then administering the test compound. mdpi.comfrontiersin.org Key parameters evaluated include lesion size reduction and the parasite load in various tissues like the skin, liver, and spleen. mdpi.comfrontiersin.org This model allows for the assessment of a compound's ability to control the infection and its systemic effects.

Models for Wound Healing Assessment (e.g., Dermal Wound Models in Rats)

Dermal wound models in rats are essential for evaluating the efficacy of compounds in promoting wound healing. nih.govresearchgate.netagriculturejournals.cz These models can involve creating full-thickness excisional wounds on the dorsal side of the rats. agriculturejournals.cz The healing process is then monitored over a period, typically 14 days or more. nih.govoncotarget.com

Research on a related peptide, Brevinin-2Ta, has demonstrated the utility of this model. oncotarget.comnih.gov In a study using Sprague-Dawley rats with wounds infected with Klebsiella pneumoniae, Brevinin-2Ta was shown to effectively inhibit bacterial growth and accelerate wound closure. oncotarget.comnih.gov The assessment of wound healing in these models includes macroscopic evaluation of wound closure and microscopic analysis of tissue sections. agriculturejournals.czoncotarget.com Immunohistochemistry can be used to assess markers of inflammation (e.g., IL-10) and angiogenesis (e.g., CD31), providing insights into the cellular and molecular mechanisms of the healing process. oncotarget.comnih.gov These models are critical for the preclinical evaluation of peptides like this compound for their potential application in wound care.

Table 2: Assessment of Brevinin-2Ta in a Rat Dermal Wound Model

Parameter Observation Significance Reference
Wound Closure Effectively restrained bacterial infection and accelerated wound closure over 14 days. Demonstrated in vivo efficacy. oncotarget.comnih.gov
Bacterial Load Significantly reduced the number of microbes in the wound. Potent antimicrobial activity. oncotarget.comnih.gov
Inflammation (IL-10) Reduction in the inflammatory marker IL-10. Positive effect on resolving inflammation. oncotarget.comnih.gov

Metabolic Models (e.g., Diet-Induced Obesity-Diabetes in Mice)

Diet-induced obesity and diabetes models in mice are crucial for investigating potential new therapies for metabolic disorders. researchgate.netnih.govmednexus.org These models typically involve feeding mice a high-fat diet (HFD) to induce conditions that mimic human type 2 diabetes, such as obesity, insulin (B600854) resistance, and impaired glucose tolerance. researchgate.netnih.gov

A study on a Brevinin-2-related peptide (B2RP) and its analogue, [D4K]B2RP, utilized such a model. nih.gov Mice fed a high-fat diet were administered the peptide, and its effects on glucose metabolism were assessed. The results showed that [D4K]B2RP significantly enhanced insulin release and improved glucose tolerance following a glucose challenge. nih.gov This demonstrates the potential of Brevinin-2 family peptides in the management of type 2 diabetes. These models are invaluable for evaluating the in vivo efficacy of such peptides on key metabolic parameters. nih.govbiocytogen.com

Omics-Based Approaches in Pathogen and Host Response Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive, system-wide view of the molecular events that occur during host-pathogen interactions and in response to therapeutic interventions. frontiersin.orgembopress.orgfrontiersin.org These approaches are increasingly being applied to understand the multifaceted effects of antimicrobial peptides. mdpi.comnih.gov

In the context of antimicrobial peptide research, omics can be used to:

Analyze the pathogen's response: Transcriptomics and proteomics can reveal how peptides like this compound affect bacterial gene expression and protein synthesis, leading to cell death.

Investigate the host's response: These technologies can identify changes in the host's immune pathways and metabolic processes upon infection and treatment. embopress.org For example, transcriptomic analysis in the C. elegans model revealed the upregulation of specific host immune genes in response to a Brevinin-2 family peptide. mednexus.org

Identify biomarkers: Integrated omics can help in the discovery of biomarkers for disease severity and therapeutic response. frontiersin.org

By integrating data from these different omics layers, researchers can construct detailed molecular networks that illustrate the complex interplay between the host, the pathogen, and the therapeutic peptide, ultimately leading to a deeper understanding of the peptide's mechanism of action and potential for clinical application. frontiersin.orgembopress.org

Transcriptome Sequencing for Gene Expression Analysis

Transcriptome sequencing, commonly known as RNA-Seq, is a powerful methodology for analyzing the complete set of RNA transcripts in a cell or tissue at a specific moment. This technique provides a comprehensive snapshot of gene expression, revealing which genes are active and to what extent under particular conditions. In the context of this compound, which is an antimicrobial peptide (AMP) from a frog, transcriptome sequencing of the frog's skin tissue is instrumental in identifying the gene that codes for the this compound precursor. nih.gov

By comparing the transcriptomes of the frog's skin under different conditions—for instance, before and after exposure to a pathogen—researchers can uncover changes in the expression level of the this compound gene. An upregulation in the expression of this gene following pathogen exposure would suggest its active role in the frog's innate immune response. Furthermore, transcriptome analysis can identify other genes that are co-expressed with the this compound gene, providing insights into the broader regulatory networks and biochemical pathways involved in the frog's defense mechanisms. mednexus.org For example, studies on other Brevinin-2 family peptides have utilized transcriptome analysis to identify the cDNA of the peptide precursor from the skin of various frog species. nih.gov

Table 1: Illustrative Transcriptome Analysis of this compound Gene Expression

ConditionNormalized Expression Level of this compound Gene (Illustrative)Fold Change (Illustrative)
Control (No Pathogen Exposure)1001x
Pathogen Exposure5005x

This table illustrates hypothetical data on the gene expression of this compound, demonstrating a potential upregulation upon pathogen exposure as would be identified through transcriptome sequencing. Specific transcriptome data for this compound is not publicly available.

Proteomics for Protein Expression and Modification Studies

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the study of this compound, proteomic techniques are essential for the direct identification and characterization of the mature peptide from its natural source. A common approach involves the collection of skin secretions from the host frog, followed by separation techniques like high-performance liquid chromatography (HPLC). The isolated peptides are then analyzed using mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), to determine their precise molecular weights. mdpi.com This has been a standard method for identifying various members of the Brevinin-2 family. nih.govnih.gov

Proteomics also allows for the investigation of post-translational modifications (PTMs), which are crucial for the structure and function of many peptides. For Brevinin-2 peptides, a common PTM is the formation of a disulfide bridge between two cysteine residues, creating a "Rana box" domain at the C-terminus. nih.gov This cyclic structure is vital for the peptide's stability and biological activity. Advanced mass spectrometry techniques can confirm the presence and location of such modifications in this compound.

Furthermore, proteomics can be employed to understand the effects of this compound on target cells. By comparing the proteomes of a pathogen, such as Candida albicans, before and after treatment with this compound, researchers can identify changes in protein expression that reveal the peptide's mechanism of action. asm.org For instance, a decrease in the expression of proteins involved in cell wall synthesis or an increase in stress-response proteins within the pathogen would provide valuable clues about how this compound exerts its antimicrobial effects.

Table 2: Illustrative Proteomic Findings for this compound

Analytical TechniqueFinding (Illustrative)Implication
MALDI-TOF Mass SpectrometryPrecise molecular weight determination of the mature peptide.Confirms the identity of this compound.
Tandem Mass SpectrometryIdentification of a disulfide bridge.Confirms a key structural feature for activity.
Differential Proteomics (on C. albicans)Downregulation of cell membrane maintenance proteins.Suggests membrane disruption as a mechanism of action.

This table provides illustrative examples of findings that could be obtained through proteomic studies of this compound. Specific proteomic data for this compound is not publicly available.

CRISPR-Cas9 Gene Editing for Target Validation

CRISPR-Cas9 is a revolutionary gene-editing technology that allows for precise modifications to the DNA of organisms. nih.gov While direct CRISPR-Cas9 studies on this compound have not been documented, this methodology offers significant potential for validating the molecular targets of this antimicrobial peptide. Once a putative target of this compound within a pathogen is identified (for example, through proteomic studies), CRISPR-Cas9 can be used to modify the gene encoding this target in the pathogen.

For instance, if it is hypothesized that this compound interacts with a specific membrane protein on C. albicans to exert its antifungal effect, the gene for this protein could be knocked out or altered using CRISPR-Cas9. frontiersin.org If the modified C. albicans strain shows increased resistance to this compound compared to the wild-type strain, it would provide strong evidence that the edited protein is indeed a target of the peptide.

This approach allows for the systematic validation of potential targets, moving beyond correlation to establish a causal link between a specific host molecule and the peptide's activity. nih.gov Such validation is a critical step in understanding the precise mechanism of action of this compound and could inform the development of strategies to overcome potential resistance.

Table 3: Illustrative CRISPR-Cas9 Target Validation Study for this compound

Pathogen StrainGenetic ModificationSusceptibility to this compound (Illustrative MIC)Conclusion
C. albicans (Wild-Type)None8 µg/mLBaseline susceptibility.
C. albicans (Mutant 1)CRISPR-Cas9 knockout of Gene X64 µg/mLGene X is likely involved in the mechanism of action of this compound.
C. albicans (Mutant 2)CRISPR-Cas9 knockout of Gene Y8 µg/mLGene Y is likely not a primary target of this compound.

This table illustrates a hypothetical experiment using CRISPR-Cas9 to validate a potential target of this compound in a pathogenic organism. Specific CRISPR-Cas9 studies for this compound are not publicly available.

Challenges, Limitations, and Future Research Directions for Brevinin 2 Oa6

Overcoming Research Obstacles in Peptide Production and Stability

A significant hurdle in the development of Brevinin-2-OA6 and other AMPs is their production and inherent instability.

Production Challenges:

Low Yield from Natural Sources: Extraction from their natural source, frog skin secretions, is often inefficient and yields very low quantities, making it unsuitable for large-scale production. frontiersin.org

Cost of Synthesis: While solid-phase peptide synthesis (SPPS) allows for the creation of pure peptides, it is an expensive method, particularly for longer peptides, which limits its feasibility for mass production. researchgate.netmdpi.com

Recombinant Expression Issues: Recombinant DNA technology offers a more cost-effective and scalable production method. frontiersin.org However, the antimicrobial nature of the peptide can be toxic to the host organism (like E. coli), and the peptides can be susceptible to degradation by host proteases. uni-ulm.deresearchgate.net

Stability Challenges:

Protease Susceptibility: AMPs are easily hydrolyzed by proteases found in the body, which limits their in vivo half-life and efficacy. frontiersin.orgresearchgate.net

pH and Temperature Sensitivity: The stability and activity of peptides can be influenced by environmental factors such as pH and temperature, which can affect their structure and function. researchgate.netfrontiersin.org

Aggregation: Some peptides have a tendency to aggregate in certain solutions, such as standard culture media or salt solutions, which can reduce their bioavailability and activity. mdpi.com

Future research is focused on overcoming these obstacles through methods like optimizing recombinant expression systems using fusion proteins to protect the peptide, and exploring novel delivery systems like nanocarriers to enhance stability and bioavailability. frontiersin.orgnih.gov

Addressing Specificity and Selectivity Challenges for Diverse Pathogen Targets

While this compound shows broad-spectrum activity, a key challenge is to enhance its specificity for pathogenic microbes while minimizing its toxicity to host cells.

Hemolytic Activity: A common issue with AMPs is their lytic activity against eukaryotic cells, particularly red blood cells (hemolysis). mednexus.org While the Brevinin-2 (B1175259) family generally exhibits weaker hemolytic activity than the Brevinin-1 family, it can still occur at concentrations close to the minimum inhibitory concentration (MIC), which is a significant barrier to clinical use. mdpi.commednexus.org

Host Specificity: The effectiveness of an antimicrobial agent can be influenced by the specific host environment. nih.gov Understanding the molecular basis of how this compound interacts with different host and pathogen membranes is crucial for designing more selective analogs. nih.gov

Research efforts are directed at modifying the peptide's structure to improve its therapeutic index. This involves altering amino acid sequences to increase cationicity and amphipathicity, which can enhance antimicrobial potency while reducing cytotoxicity. nih.gov The goal is to create derivatives that are highly effective against a wide range of pathogens, including multidrug-resistant strains, with minimal harm to the host. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully grasp how this compound functions and to rationally design improved versions, a comprehensive understanding of its mechanism of action is required. The integration of multi-omics data offers a powerful approach to achieve this. nih.govfrontiersin.org

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can create a holistic picture of the cellular response to this compound. frontiersin.orgnih.gov

Potential Insights from Multi-Omics Approaches:

Omics FieldPotential Contribution to Understanding this compound
Genomics Identifying genetic factors in pathogens that confer resistance or susceptibility to the peptide. frontiersin.org
Transcriptomics Analyzing changes in gene expression in both the pathogen and host cells upon exposure to the peptide, revealing affected pathways. nih.gov
Proteomics Identifying the direct protein targets of this compound and observing changes in the proteome of the target organism. nih.gov
Metabolomics Studying the metabolic changes in pathogens in response to the peptide, which can reveal crucial metabolic pathways that are disrupted. aiche.org

This integrated approach can help to elucidate complex regulatory networks and pathways involved in the peptide's activity, moving beyond a simple membrane-disruption model to include potential intracellular targets and effects on host immune responses. frontiersin.orgmdpi.com

Exploration of Synergistic Combinations with Existing Antimicrobial Agents

A promising strategy to combat antimicrobial resistance and enhance the efficacy of existing drugs is combination therapy. frontiersin.org Exploring the synergistic potential of this compound with conventional antibiotics could be a key future direction.

Studies on other brevinin peptides have shown that they can act synergistically with antibiotics against multidrug-resistant bacteria. nih.gov The proposed mechanism is that the peptide disrupts the bacterial membrane, increasing its permeability and allowing the antibiotic to enter the cell more easily and reach its target. nih.govwpi.edu

Potential Benefits of Synergistic Combinations:

Increased Efficacy: The combination can be more effective than either agent alone. frontiersin.org

Reduced Dosages: Lower concentrations of both the peptide and the antibiotic may be needed, potentially reducing toxicity and side effects. asm.org

Overcoming Resistance: This approach can be effective against bacteria that are resistant to conventional antibiotics. nih.gov

Delayed Resistance Development: Using two agents with different mechanisms of action can make it more difficult for bacteria to develop resistance. frontiersin.orgnih.gov

Future research should focus on systematic screening of this compound in combination with a wide range of antibiotics against clinically relevant pathogens.

Development of Novel Research Tools and Analytical Techniques for Peptide Studies

Advancements in research tools and analytical techniques are crucial for deepening our understanding of this compound and accelerating its development.

In Silico Prediction and Design: Computational tools are increasingly used to predict the antimicrobial properties, structure, and toxicity of peptides. japsonline.comnih.gov These tools can rapidly screen large virtual libraries of peptide analogs, helping to identify promising candidates for synthesis and testing. nih.govresearchgate.net

High-Throughput Screening: The development of high-throughput methods for synthesizing and screening peptides allows for the rapid evaluation of numerous candidates. mpg.de Cell-free protein synthesis systems, for example, offer a fast and cost-effective way to produce and test peptides. mpg.de

Advanced Imaging and Structural Biology: Techniques like circular dichroism (CD) spectroscopy are used to study the secondary structure of peptides and how it changes upon interaction with membranes. mdpi.com Advanced microscopy techniques can visualize the effects of peptides on bacterial morphology and membrane integrity.

These tools, often combined with artificial intelligence and machine learning, are enabling a more rational and efficient approach to peptide design and optimization. frontiersin.orgmpg.de

Expanding the Scope of Bioactivity Research Beyond Current Identified Functions

While the primary focus of this compound research has been on its antimicrobial properties, many AMPs are multifunctional molecules with a range of other biological activities. Future research should explore these underexplored potentials.

Potential Additional Bioactivities:

Anticancer Activity: Some AMPs have shown selective toxicity against cancer cells, and this is an area worth investigating for this compound. japsonline.com

Immunomodulatory Effects: AMPs can modulate the host's innate immune response. mdpi.com Brevinin-2 family peptides have been shown to enhance the innate immune response in model organisms, suggesting they could act as immune adjuvants. mednexus.orgmdpi.com

Anti-inflammatory Activity: Some brevinin peptides possess anti-inflammatory properties, which could be beneficial in treating infections that involve a significant inflammatory component. mdpi.com

Antiviral and Antifungal Activity: Brevinin-2 peptides have demonstrated activity against the pathogenic yeast Candida albicans. mednexus.org Further investigation into their spectrum of activity against other fungi and viruses is warranted. nih.gov

Expanding the scope of bioactivity research could reveal new therapeutic applications for this compound and its derivatives beyond their role as simple antibiotics.

Advancements in Synthetic Biology and Biotechnology for Sustainable Production and Modification

Synthetic biology and modern biotechnology offer powerful tools to address the challenges of producing and modifying this compound. researchgate.net

Engineered Production Hosts: Synthetic biology can be used to engineer microbial chassis, like E. coli or yeast, for efficient and high-yield production of AMPs. uni-ulm.denih.gov This can involve optimizing metabolic pathways and introducing resistance mechanisms to overcome the toxicity of the peptide to the production host. uni-ulm.de

Rational Design and Engineering: By combining computational design with synthetic biology, researchers can create and test novel peptide variants with enhanced properties. researchgate.netmpg.de This includes creating peptides with increased stability, higher selectivity, and novel functionalities. nih.gov

Cell-Free Systems: Cell-free protein synthesis platforms are emerging as a powerful tool for the rapid prototyping and production of AMPs, bypassing the limitations of using live cellular hosts. mpg.de

These advanced biotechnological approaches are key to developing a sustainable and economically viable pipeline for the production of this compound and other peptide-based therapeutics. frontiersin.org

Q & A

Q. What barriers exist in translating this compound from preclinical to clinical studies, and how can they be mitigated?

  • Methodological Answer: Address pharmacokinetic limitations (e.g., proteolytic degradation) by PEGylation or cyclization. Use in silico tools (e.g., ADMET Predictor) to optimize bioavailability. Collaborate with regulatory experts early to design IND-enabling studies, including GLP toxicity testing in two mammalian species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.